2‑Position Substituent Identity Determines δ-GABAA Receptor Pharmacological Phenotype
The 2‑position substituent on the imidazo[1,2-a]pyridine core is a critical determinant of GABAA receptor functional activity. DS2 (2‑thienyl) acts as a positive allosteric modulator (PAM) with EC50 = 142 nM at α4β3δ receptors, whereas replacement of the thienyl with an N‑methylpyrrolyl group (compound 1e) converts the profile to negative allosteric modulation with no activity at γ2-containing subtypes [1]. The target compound bears a 4‑methylphenyl (p‑tolyl) group at this position, a substituent not evaluated in the DS2 SAR series, providing a structurally distinct probe for interrogating the 2‑position pharmacophore. No published EC50 or IC50 data are available for the p‑tolyl analog in this assay system [1].
| Evidence Dimension | GABAA receptor functional activity (EC50) as a function of 2-position substituent |
|---|---|
| Target Compound Data | No published data; p‑tolyl substituent at 2-position (structural distinction) |
| Comparator Or Baseline | DS2 (2-thienyl): EC50 = 142 nM, PAM at α4β3δ; Compound 1e (2-(N-methylpyrrolyl)): NAM at α4β3δ |
| Quantified Difference | Not quantifiable; qualitative structure-activity relationship demonstrates phenotype switching |
| Conditions | Recombinant human GABAA receptor subtypes expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology [1] |
Why This Matters
The 2‑position substituent switches functional activity from positive to negative modulation; the p-tolyl group offers a novel substituent for exploring this pharmacophore, which is critical for procuring structurally diverse δ-GABAA tool compounds.
- [1] Jensen NN, Wilhelmsen KS, Jensen MH, Mentgen S, Bavo F, Kristiansen U, et al. Exploring the DS2 Scaffold for GABAA Receptor Modulation: Progress toward the Development of a GABAA δ-Subunit Preferring Negative Allosteric Modulator. J Med Chem. 2021;64(3):1504-1521. View Source
